Product packaging for 3-Amino-5-phenylpentanoic acid(Cat. No.:CAS No. 91247-38-0)

3-Amino-5-phenylpentanoic acid

Cat. No.: B3038825
CAS No.: 91247-38-0
M. Wt: 193.24 g/mol
InChI Key: CJJYCYZKUNRKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-phenylpentanoic acid (CAS 91247-38-0) is a chiral amino acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound serves as a versatile building block for the synthesis of complex peptide analogs and biologically active molecules . Its structure features a phenyl moiety that can contribute specific electronic and steric properties to the final molecule, making it a valuable intermediate in custom synthesis projects for constructing specialized molecular architectures . In pharmaceutical development, its properties are being explored for potential applications beyond traditional drug design, including in nutraceuticals aimed at supporting cognitive function and metabolic health . The ability of certain amino acid derivatives to cross the blood-brain barrier also makes this compound an interesting candidate for probing neuroprotective pathways and developing cognitive-enhancing formulations . Furthermore, the cosmetic industry is investigating its potential as an active ingredient in specialized skincare products for improving skin hydration and elasticity . Researchers can access this compound in various protected forms to facilitate complex synthetic workflows. For instance, the Boc-protected derivative (Boc-(R)-3-Amino-5-phenylpentanoic acid) offers robust protection for the amine functionality, allowing for selective chemical transformations elsewhere in the molecule . Similarly, the Fmoc-protected variant (Fmoc-(S)-3-Amino-5-phenylpentanoic acid, CAS 219967-74-5) is a critical building block in solid-phase peptide synthesis (SPPS) . The chirality of the molecule, available in both (R) and (S) configurations, is often a non-negotiable requirement for synthesizing enantiomerically pure target compounds in pharmaceutical and advanced materials research . The product is provided for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3038825 3-Amino-5-phenylpentanoic acid CAS No. 91247-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347590
Record name 3-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91247-38-0
Record name 3-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91247-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Amino 5 Phenylpentanoic Acid and Its Derivatives

Stereoselective Synthesis Strategies

Achieving the desired stereochemistry is crucial for the biological activity of 3-amino-5-phenylpentanoic acid derivatives. Stereoselective synthesis methods are therefore essential for producing enantiomerically pure compounds.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

One notable example involves the use of dehydroabietane-type bifunctional organocatalysts. In 2017, researchers demonstrated the asymmetric Michael addition of (hetero)aromatic ketones to α,β,γ,δ-unsaturated nitro compounds using a specific organocatalyst in the presence of 4-methylbenzoic acid. rsc.org This method successfully enabled the total synthesis of (R)-3-(aminomethyl)-5-phenylpentanoic acid. rsc.org The process involves the conjugate addition of aliphatic ketones, which showed high reactivity and resulted in good yields and high enantioselectivity. rsc.org

Another approach employs a cyclic dipeptide, cyclo[(S)-His-(S)-NorArg], to catalyze an enantioselective Strecker amino acid synthesis. nih.gov This catalyst, when used in small quantities, facilitates the addition of hydrogen cyanide to N-alkylimines, producing α-amino nitriles with high yield and enantiomeric excess. nih.gov Subsequent acid hydrolysis of these nitriles yields the corresponding α-amino acids. nih.gov

Visible light-mediated [2+2] photocycloaddition is another innovative strategy. Using an iridium-based triplet sensitizer, N-protected 3-azabicyclo[3.2.0]heptan-2-ones can be generated with good yields and diastereoselectivity. uni-regensburg.deacs.org These bicyclic structures can then be transformed into γ-cyclobutane amino acids and, subsequently, into either enantiomer of 3-(aminomethyl)-5-phenylpentanoic acid. uni-regensburg.de

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a well-established method for controlling stereochemistry. This technique involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary then directs the stereochemical course of a reaction before being removed, yielding an enantiomerically enriched product.

A common strategy for synthesizing β-amino acids involves the use of chiral N-tert-butylsulfinyl imines. cas.cn This method offers high stereoselectivity and is applicable to a broad range of substrates. cas.cn The synthesis of fluorinated chiral amines, for instance, has been successfully achieved through the stereoselective addition of reagents to, or asymmetric reduction of, fluorinated N-tert-butylsulfinyl imines. cas.cn

Another example is the use of (R)-pantolactone as a chiral auxiliary. In this multi-step process, an N-protected substrate is reacted with (R)-pantolactone to form diastereomeric esters. Subsequent acidic hydrolysis yields the optically pure (R)- or (S)-3-amino-3-phenylpropanoic acid with high stereoselectivity and chemical yield.

The Evans auxiliary, a type of oxazolidinone, is also frequently employed. For the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, an aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) is performed. mdpi.comresearchgate.net This reaction produces two diastereomers that can be separated by chromatography. mdpi.comresearchgate.net The chiral auxiliary is then removed to yield the desired enantiomerically pure acid. mdpi.comresearchgate.net

Table 1: Comparison of Chiral Auxiliary-Mediated Synthesis Methods

Chiral Auxiliary Key Reaction Advantages Disadvantages
N-tert-butylsulfinyl imines Stereoselective addition/reduction High stereoselectivity, broad substrate scope Requires synthesis of the auxiliary
(R)-pantolactone Asymmetric transformation of N-protected substrates High stereoselectivity and chemical yield Multi-step process

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis are increasingly recognized for their efficiency, selectivity, and environmentally friendly nature. These methods utilize enzymes or whole microbial cells to perform specific chemical transformations.

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes to selectively react with only one enantiomer, allowing for the isolation of the unreacted, enantiomerically pure counterpart.

One of the most established methods for obtaining enantiopure β-amino acids is the enzymatic resolution of racemic N-acetyl derivatives. This process uses microorganisms or purified enzymes with enantiomer-specific amidohydrolyzing activity to selectively hydrolyze one enantiomer of the N-acetylated amino acid. For example, microorganisms such as Variovorax sp. and Burkholderia sp. have been shown to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid to yield the (R)-enantiomer with high optical purity and conversion yields ranging from 67% to 96%.

Lipases are another class of enzymes used for kinetic resolution. They can selectively hydrolyze one enantiomer of an amino acid ester. For instance, lipase-mediated hydrolysis of phenylalanine esters can produce the (R)-enantiomer under mild conditions, making it suitable for industrial applications. The enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate has been studied, though it is less facile than with shorter chain analogues. almacgroup.com

Table 2: Enzymes Used in the Resolution of this compound and its Precursors

Enzyme/Microorganism Substrate Product Key Findings
Variovorax sp., Burkholderia sp. Racemic N-acetyl-3-amino-3-phenylpropionic acid (R)-3-amino-3-phenylpropanoic acid High conversion yields (67-96%) and high optical purity.
Lipase Racemic esters of 3-amino-3-phenylpropanoic acid (R)-3-amino-3-phenylpropanoic acid High selectivity under mild conditions.

Microbial fermentation offers a sustainable and scalable method for producing amino acids. This approach utilizes genetically engineered or wild-type microorganisms to convert simple substrates into valuable chemical compounds.

For the production of β-amino acids, microorganisms can be engineered to express specific enzymes that catalyze the desired reactions. For example, Pseudomonas putida has been used to produce polyhydroxyalkanoates (PHAs) from which (R)-3-hydroxy-5-phenylpentanoic acid can be derived. mdpi.com When cultured on 5-phenylvaleric acid, P. putida CA-3 produces a PHA polymer composed of (R)-3-hydroxy-5-phenylpentanoic acid and (R)-3-hydroxy-3-phenylpropionic acid. mdpi.com

Fed-batch fermentation with pH control is an effective strategy to improve production yields. For instance, in the production of 3-phenyllactic acid by Lactobacillus sp. SK007, a fed-batch process with intermittent feeding of phenylpyruvic acid and glucose significantly increased the yield compared to a simple batch fermentation. nih.gov

Phenylalanine aminomutase (PAM) is a key enzyme in the biosynthesis of β-phenylalanine and its derivatives. researchgate.net It catalyzes the stereoselective isomerization of α-phenylalanine to β-phenylalanine, with (E)-cinnamic acid as an intermediate. researchgate.net This enzyme, particularly from Taxus chinensis (TcPAM), is notable for its role in the biosynthesis of the side chain of the anticancer drug Taxol. frontiersin.org

PAM can catalyze the addition of ammonia (B1221849) to substituted cinnamic acids, providing a route to enantiopure α- and β-amino acids. researchgate.net The regioselectivity of this reaction is influenced by the substituents on the aromatic ring. researchgate.net By engineering the enzyme's active site, it is possible to enhance the production of either the α- or β-amino acid. For example, a mutant of TcPAM (C107S/Q319M/I431V) showed a 25.5-fold enhancement of the β/α product ratio for the amination of trans-cinnamic acid. frontiersin.org

The enzyme contains a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically and acts as an electrophile in the de-amination and re-amination steps. frontiersin.orgqmul.ac.uk Research into the mechanism of PAM continues to provide insights that could lead to the development of more efficient biocatalysts for the production of valuable non-canonical amino acids. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(R)-3-(aminomethyl)-5-phenylpentanoic acid
4-methylbenzoic acid
cyclo[(S)-His-(S)-NorArg]
Hydrogen cyanide
N-alkylimines
α-amino nitriles
α-amino acids
3-azabicyclo[3.2.0]heptan-2-ones
γ-cyclobutane amino acids
N-tert-butylsulfinyl imines
(R)-pantolactone
(R)-3-amino-3-phenylpropanoic acid
(S)-3-amino-3-phenylpropanoic acid
(3S)-hydroxy-5-phenylpentanoic acid
(R)-acetyloxazolidinone
3-phenylpropanal
N-acetyl-3-amino-3-phenylpropionic acid
Phenylalanine esters
(±)-ethyl 3-phenylpentanoate
Polyhydroxyalkanoates (PHAs)
(R)-3-hydroxy-5-phenylpentanoic acid
(R)-3-hydroxy-3-phenylpropionic acid
5-phenylvaleric acid
3-phenyllactic acid
Phenylpyruvic acid
Glucose
α-phenylalanine
β-phenylalanine
(E)-cinnamic acid
Ammonia
3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO)
Taxol
(±)-ethyl 3-phenylbutanoate
(S)-3-phenylbutanoic acid
(R)-ethyl 3-phenylbutanoate
Evans auxiliary
Oxazolidinone
Titanium tetrachloride
Diisopropylethylamine
Lithium hydroxide
Hydrogen peroxide
Iridium(dtb-bpy)(dF(CF3)ppy)2]PF6
Microbial Fermentation Techniques

Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are synthesized, offering significant advantages in terms of efficiency and purification. Both Fmoc- and Boc-protected this compound derivatives are extensively used in SPPS. vulcanchem.com In this methodology, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential addition of protected amino acids.

The use of Fmoc-protected amino acids is prevalent in modern SPPS due to the mild deprotection conditions. rsc.org The process involves the deprotection of the Fmoc group from the resin-bound amino acid, followed by coupling with the next Fmoc-protected amino acid using a coupling reagent like HCTU. rsc.org This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin, typically using a strong acid cocktail that also removes side-chain protecting groups.

Boc-protected amino acids are also employed in SPPS, particularly for the synthesis of peptide mimetics and other complex molecules. vulcanchem.com The Boc-protected amine facilitates the incorporation of the amino acid into peptide chains, and the final cleavage from the resin is usually performed with a strong acid. vulcanchem.com

Liquid-Phase Synthesis Protocols

While SPPS is highly efficient for the synthesis of long peptides, liquid-phase (or solution-phase) synthesis remains a valuable technique, especially for the large-scale production of shorter peptides or when specific purification of intermediates is required. mdpi.com Both Fmoc- and Boc-protected this compound can be utilized in liquid-phase synthesis.

In liquid-phase synthesis, all reactions are carried out in solution. This allows for easier monitoring of reaction progress and purification of intermediates at each step, which can be advantageous for optimizing reaction conditions and ensuring the purity of the final product. The synthesis of cyclodepsipeptides, for instance, often employs a combination of solid-phase and liquid-phase techniques. researchgate.net

Novel Synthetic Route Development

The development of more efficient and sustainable synthetic routes is a continuous effort in organic chemistry. For this compound and its derivatives, novel approaches such as one-pot synthesis are being explored.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. A patented one-pot process for the synthesis of 3-amino-3-phenylpropionic acid esters, a related β-amino acid, has been developed. google.com This process involves the reaction of benzaldehyde, malonic acid, and ammonium (B1175870) acetate, followed by esterification in the same pot. google.com This approach streamlines the synthesis and minimizes purification steps.

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine to form a product that contains all or most of the atoms of the starting materials. vulcanchem.comresearchgate.net The Ugi reaction, a well-known MCR, has been utilized for the synthesis of pentanoic acid derivatives. Chemoenzymatic tandem reactions, combining enzymatic oxidation with MCRs like the Ugi reaction, represent a sustainable approach for the synthesis of peptidomimetics. rsc.org Furthermore, asymmetric Michael additions have been employed for the total synthesis of (R)-3-(aminomethyl)-5-phenylpentanoic acid. rsc.org

Role As a Key Building Block in Complex Molecular Architectures

Peptide Synthesis and Peptidomimetics

3-Amino-5-phenylpentanoic acid and its derivatives are instrumental in peptide synthesis and the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. chemimpex.comhilarispublisher.com As a non-proteinogenic amino acid, its incorporation can introduce novel structural and functional properties into peptide-based molecules. researchgate.netfrontiersin.org

The integration of this compound into linear peptide chains is a common strategy in medicinal chemistry. chemimpex.com Its protected forms, such as Fmoc-(S)-3-amino-5-phenylpentanoic acid and Boc-(R)-3-amino-5-phenylpentanoic acid, are essential reagents for solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com These protected derivatives act as key building blocks, allowing for the precise and controlled assembly of specific amino acid sequences. chemimpex.comchemimpex.com The use of this compound can enhance the yield and purity of the synthesized peptides. chemimpex.com It serves as a versatile starting material for creating linear peptides with potential biomedical applications, including the development of drugs targeting neurological disorders. chemimpex.com For example, the (R)-enantiomer has been used to prepare sulfonylamino-based peptidomimetics. chemdad.com

This compound is also a valuable component in the synthesis of cyclic peptides, which are often more conformationally constrained and resistant to enzymatic degradation than their linear counterparts. The (R)-enantiomer, also referred to as D-homoPhe, was incorporated into a library of cyclic peptides designed to inhibit the interaction between the K-Ras protein and its effectors. nih.gov In this design, the D-homoPhe residue was part of a minimal structural unit that binds to the FKBP protein. nih.gov The synthesis of other cyclic structures, such as cyclodepsipeptides, has also been explored, demonstrating the utility of related amino acid structures in creating complex macrocycles with potential biological activities. researchgate.net Research has also documented its use in peptidomimetics designed to inhibit the prostaglandin (B15479496) F2α receptor. google.com

As a β-amino acid, this compound is a fundamental building block for the construction of β-peptides and hybrid peptides. hilarispublisher.com β-peptides are polymers of β-amino acids that are known to form stable, predictable secondary structures, such as helices, which are different from the α-helices found in natural proteins. acs.org The incorporation of β-amino acids like this compound into peptide chains can create hybrid peptides with unique folding patterns and properties. researchgate.netresearchgate.net For instance, a complex hybrid peptide containing a derivative, (3R,4R)-3-hydroxy-4-[[(2S)-2-[[(3R,4R)-3-hydroxy-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]-5-phenyl-pentanoyl]amino]propanoyl]amino]-5-phenyl-pentanoic acid, highlights its role in constructing elaborate peptidomimetic structures. naturalproducts.net The related compound 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) has been identified in natural cytotoxic peptides, further underscoring the importance of this structural motif in bioactive molecules. si.edu

Incorporation into Cyclic Peptide Structures

Protein Engineering and Modification

In the field of protein engineering, unnatural amino acids like this compound are used to modify natural proteins to create variants with improved characteristics. chemimpex.comchemimpex.com By strategically replacing a natural amino acid with this compound, researchers can alter a protein's stability, functionality, or binding properties. chemimpex.com This modification can be crucial for industrial applications, such as enhancing the stability of enzymes. chemimpex.com The introduction of such non-canonical amino acids allows for the fine-tuning of protein structure and function beyond what is possible with the 20 standard proteinogenic amino acids. chemimpex.comuzh.ch

Bioconjugation Strategies for Advanced Molecular Assemblies

This compound is a valuable tool in bioconjugation, a chemical strategy used to link biomolecules together to form more complex and functional assemblies. chemimpex.com It can be used to connect different molecular entities, such as a peptide and a drug molecule, to create targeted drug delivery systems. chemimpex.com This approach aims to improve the precision of treatments, for example, in cancer therapies, by directing a therapeutic agent to a specific site in the body. chemimpex.com

Rational Design of Custom Chemical Scaffolds

The unique structure of this compound makes it an important component in the rational design of custom chemical scaffolds for drug discovery. hilarispublisher.comresearchgate.net As a β-amino acid, it serves as a vital building block for creating novel pharmaceutical and agrochemical target molecules. hilarispublisher.com The presence of the phenyl substituent at the 5-position adds an aromatic characteristic that can enhance interactions with hydrophobic pockets in target proteins. This feature makes it a useful scaffold for developing molecules like kinase inhibitors. Furthermore, chiral derivatives of β-amino acids can be used to synthesize polyfunctional chiral platforms, which are versatile precursors for complex molecules. researchgate.net Derivatives of (R)-3-amino-5-phenylpentanoic acid have been investigated as potential inhibitors for the hepatitis C virus (HCV) NS5B polymerase. hilarispublisher.com

Interactive Data Table: Applications in Molecular Design

The following table summarizes the key applications of this compound as a molecular building block.

Application AreaSpecific UseKey Findings & ExamplesCitations
Peptide Synthesis Integration into linear and cyclic peptides.Used in protected forms (Fmoc, Boc) for SPPS; improves peptide yield and purity. Incorporated into cyclic peptidomimetics to inhibit protein-protein interactions (e.g., K-Ras). chemimpex.com, nih.gov, google.com
Peptidomimetics Creation of β-peptides and hybrid peptides.As a β-amino acid, it induces stable secondary structures like helices. Found in complex natural and synthetic peptidomimetics. hilarispublisher.com, naturalproducts.net, acs.org
Protein Engineering Modification of natural proteins.Creates protein variants with enhanced stability and functionality for industrial or therapeutic use. chemimpex.com, chemimpex.com
Bioconjugation Linking biomolecules for advanced assemblies.Used in targeted drug delivery systems to improve treatment precision. chemimpex.com
Scaffold Design Building block for custom chemical scaffolds.The phenyl group enhances hydrophobic interactions, making it useful for designing inhibitors (e.g., kinase inhibitors, HCV polymerase inhibitors). hilarispublisher.com,

Applications in Advanced Medicinal Chemistry and Drug Discovery Research

Development of Therapeutic Agents

Derivatives of the (R)-enantiomer of 3-amino-5-phenylpentanoic acid have been investigated as potential inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. hilarispublisher.com This enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the HCV genome, making it a prime target for antiviral drug development. hilarispublisher.comnih.govwikipedia.org The incorporation of the this compound moiety into inhibitor structures is explored for its potential to confer favorable binding interactions with the enzyme. hilarispublisher.com

Research in this area focuses on the synthesis of various analogues to understand the structure-activity relationships (SAR) that govern their inhibitory potency. While specific IC50 values for derivatives of this compound are not extensively detailed in the provided search results, the general exploration of β-amino acids as HCV NS5B polymerase inhibitors is an active area of research. For context, studies on other non-nucleoside inhibitors of NS5B have identified compounds with IC50 values ranging from the low micromolar to nanomolar concentrations. plos.orgnih.gov

Table 1: Investigational HCV NS5B Polymerase Inhibitors

Compound Class Target Key Findings
Derivatives of (R)-3-amino-5-phenylpentanoic acid HCV NS5B Polymerase Investigated for potential antiviral activity against HCV. hilarispublisher.com
BMS-791325 HCV NS5B Polymerase (thumb site 1) Potent allosteric inhibitor with IC50 values below 28 nM for various HCV genotypes. nih.gov
Various Non-Nucleoside Inhibitors HCV NS5B Polymerase A study identified five compounds with IC50 values ranging from 2.01 to 23.84 μM. plos.org

The bradykinin (B550075) B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is induced upon injury and inflammation. Its activation is implicated in chronic pain and inflammatory responses. bibliotekanauki.plahajournals.org Consequently, antagonists of the B1 receptor are of significant interest for the development of novel anti-inflammatory and analgesic drugs.

While there is no direct and explicit research cited in the provided results that identifies this compound as a bradykinin B1 receptor antagonist, the broader class of β-amino acids has been explored for this purpose. For instance, derivatives of (R)-3-amino-3-phenylpropanoic acid have been incorporated into anti-inflammatory bradykinin B1 receptor antagonists. hilarispublisher.com The structural similarities between these compounds and this compound suggest a potential avenue for future research and drug design. The development of peptide and non-peptide antagonists often involves the incorporation of unnatural amino acids to enhance potency and metabolic stability. nih.govtandfonline.commdpi.com

The unique structure of this compound and its derivatives makes them valuable building blocks in the development of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The presence of the amino acid moiety allows for its incorporation into peptides and peptidomimetics, which can be designed to interact with specific receptors and enzymes in the central nervous system (CNS). chemimpex.comchemimpex.com

Research has focused on utilizing these compounds to modulate neurotransmitter systems, which could lead to new treatments for a range of neurological conditions. chemimpex.com The Fmoc-protected form of (S)-3-amino-5-phenylpentanoic acid is particularly useful in peptide synthesis for creating specific sequences for pharmacological studies in this area. chemimpex.com Furthermore, the D-enantiomer, Fmoc-D-2-amino-5-phenylpentanoic acid, is utilized in studying neuropeptides, which are critical for understanding neurological functions and developing therapies for neurodegenerative diseases. chemimpex.com The ability of certain β-amino acid derivatives to cross the blood-brain barrier is a key factor in their potential application for CNS disorders.

Several β-aryl, β-heteroaryl, and β-arylalkyl-β-amino acid enantiomers have been investigated as components of anticancer agents. hilarispublisher.com While direct studies on the anticancer activity of this compound are not extensively detailed in the provided search results, research into structurally related compounds highlights the potential of this chemical class.

For instance, the diastereoselective synthesis of (3S,4R)-4-Amino-3-hydroxy-5-phenylpentanoic acid from an aldehyde derived from D-phenylalanine has been explored in the context of creating building blocks for molecules with potential biological activity. thieme-connect.de Additionally, a study on the synthesis of harzialactone analogues, which are being investigated as promising anticancer agents, involved the biocatalyzed reduction of 4-oxo-5-phenylpentanoic acid. researchgate.net Furthermore, a derivative of nocardiotide A, which incorporated a modified amino acid, showed anticancer activity against HeLa cancer cell lines with an IC50 value of 52 μM. researchgate.net These examples underscore the potential for derivatives of this compound to be developed into novel anticancer therapeutics.

Immunomodulatory Agents

The core structure of this compound has been identified as a component in the development of immunomodulatory agents. google.comhilarispublisher.com Its incorporation into larger peptide structures is a strategy used to influence the body's immune response. google.com Patents for peptides with immunomodulatory activity have included both the (R) and (S) enantiomers of this compound within their lists of potential constituents. google.com

Furthermore, derivatives such as 4-amino-3-hydroxy-5-phenylpentanoic acid have been utilized in the synthesis of immunomodulating peptides. google.com A notable example is its presence as a statine (B554654) residue in Thalassospiramide D, a cyclic lipopeptide that has been shown to suppress nitric oxide (NO) production induced by lipopolysaccharides (LPS) in murine macrophage cells. mdpi.com This suggests that the phenylpentanoic acid backbone contributes to the molecule's ability to modulate inflammatory pathways. The broader class of β-amino acids, to which this compound belongs, is recognized for its role in regulating immunity. hilarispublisher.com

Interleukin-1 Receptor Antagonists

The scaffold of this compound has been explored for its potential in creating receptor antagonists, including those for interleukins, which are key signaling molecules in the immune system. Specifically, the compound has been listed as a potential structural component in the design of antagonists for the IL-23 receptor. google.com.pg In one patent, this compound is described as a possible amino acid substitute within a peptide sequence designed to function as an IL-23 receptor antagonist. google.com.pg While research has also been conducted on antagonists for the Interleukin-1 (IL-1) receptor, the direct inclusion of this compound has been more explicitly detailed in the context of targeting the IL-23 receptor. google.com.pggoogle.com

Chemical Modulators of Heat Shock

This compound serves as a crucial intermediate in the synthesis of molecules that modulate heat shock proteins (HSPs). Specifically, the Fmoc-protected (S)-enantiomer, Fmoc-(S)-3-amino-5-phenylpentanoic Acid, is used to create chemical modulators of heat shock protein 70 (Hsp70).

Additionally, a synthetic derivative, 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, has been identified as an activator of LONP1. mdpi.com LONP1 is an ATP-dependent mitochondrial protease that is essential for maintaining cellular homeostasis and its regulation is linked to heat shock protein 60 (HSP60). mdpi.com This finding highlights how modifications to the this compound structure can produce compounds that influence cellular stress-response pathways. mdpi.com

Exploration of Molecular Mechanisms of Action

Understanding how this compound and its derivatives function at a molecular level is critical to their development as therapeutic agents. Research has focused on their interactions with enzymes and cellular receptors, as well as their ability to influence gene expression.

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous enzyme inhibition studies.

HCV NS5B Polymerase: Derivatives of (R)-3-amino-5-phenylpentanoic acid have been evaluated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, which is a critical enzyme for viral replication. hilarispublisher.comresearchgate.net

HIV-1 Protease: The derivative 4-Amino-3-hydroxy-5-phenylpentanoic acid is a component of inhibitors developed to target HIV-1 protease, another vital enzyme in a viral life cycle. acs.orgacs.org

GABA Aminotransferase: A fluorinated derivative, 4-amino-5-fluoro-3-phenylpentanoic acid, has been synthesized and studied as a competitive reversible inhibitor of gamma-aminobutyric acid (GABA) aminotransferase. nih.gov The study found that the inclusion of the phenyl group at the 3-position conferred selectivity for GABA aminotransferase over L-glutamic acid decarboxylase (GAD). nih.gov

These studies demonstrate the versatility of the this compound scaffold in designing specific enzyme inhibitors.

Table 1: Research on Derivatives of this compound

Derivative Name Target Enzyme/Protein Research Focus
(R)-3-amino-5-phenylpentanoic acid derivatives Hepatitis C virus (HCV) NS5B polymerase Antiviral Therapy hilarispublisher.comresearchgate.net
4-Amino-3-hydroxy-5-phenylpentanoic acid HIV-1 Protease Antiviral Therapy acs.orgacs.org
4-amino-5-fluoro-3-phenylpentanoic acid GABA aminotransferase Selective Enzyme Inhibition nih.gov
5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid LONP1 Mitochondrial Protease Modulation of Cellular Homeostasis mdpi.com

Receptor Binding Interactions

The this compound structure has been integrated into peptidomimetics designed to bind specific cellular receptors. A notable example is its incorporation into a compound designed to inhibit the activity of the prostaglandin (B15479496) F2α (FP) receptor. google.com A patent describes a molecule containing (3′R)-3′-amino-5′-phenylpentanoic acid that acts as an antagonist to this receptor. google.com Furthermore, the compound has been included in peptide structures developed as antagonists for the IL-23 receptor, demonstrating its utility in targeting cytokine receptors. google.com.pg These examples show the compound's role as a structural element that facilitates specific binding interactions with important therapeutic targets.

Modulation of Gene Expression Pathways

Research into analogs of this compound suggests a role in the modulation of gene expression. A study on short-chain fatty acids and their analogs revealed that 4-phenylbutyrate (B1260699), a structurally related compound, is a potent inducer of host defense peptide (HDP) genes in porcine intestinal epithelial cells. plos.org The study showed that 4-phenylbutyrate significantly increased the expression of genes for porcine β-defensin 2 (pBD2), pBD3, and protegrins. plos.org This indicates that compounds with a phenyl-substituted aliphatic acid structure can influence the genetic pathways involved in innate immunity. While this research was not on this compound itself, it provides a mechanistic precedent for how this class of molecules can exert its effects at the genetic level.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-amino-3-hydroxy-5-phenylpentanoic acid
4-amino-5-fluoro-3-phenylpentanoic acid
4-phenylbutyrate
5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid
(R)-3-amino-5-phenylpentanoic acid
(S)-3-amino-5-phenylpentanoic acid
Fmoc-(S)-3-amino-5-phenylpentanoic Acid

Modulation of Protein-Protein Interactions (PPIs)

The ability to disrupt or stabilize protein-protein interactions (PPIs) is a critical area of drug discovery. This compound has emerged as a key structural motif in the design of molecules that can modulate these complex interactions.

Design of Bifunctional Inhibitor Molecules

Bifunctional molecules are engineered to bind to two different proteins simultaneously, bringing them into close proximity to induce a specific biological outcome. In the context of PPI inhibition, one part of the molecule binds to a target protein, while the other part recruits a cellular protein, often an E3 ubiquitin ligase, to induce the degradation of the target protein. This "targeted protein degradation" strategy is a powerful approach to eliminate disease-causing proteins.

Another strategy involves the use of "rapalogs," which are analogues of the natural product rapamycin. These bifunctional, macrocyclic molecules first bind to an abundant intracellular protein, such as FKBP12 (FK506-binding protein 12), to form a binary complex. nih.gov This complex then presents a new composite surface that can bind to a target protein, sterically hindering its interaction with other proteins. nih.govnih.gov

FKBP-Binding Moiety Integration

(R)-3-amino-5-phenylpentanoic acid, also referred to as D-homoPhe, is a crucial component in the design of rapalogs. nih.gov It forms part of a minimal structural unit that binds to FKBP12. nih.govnih.gov Specifically, a common moiety used is Dkb-Pip-D-homoPhe, where Dkb is 3,3-dimethyl-2-ketobutyryl and Pip is L-pipecolinate. nih.gov This FKBP-binding portion of the molecule serves as an "anchor," allowing the other part of the molecule, the "effector domain," to interact with the target protein. nih.govnih.gov Researchers have synthesized libraries of such compounds where the effector domain is a randomized peptide sequence to identify potent and specific inhibitors of various PPIs. nih.gov

Ras-Effector Interaction Inhibition

The Ras family of small GTPases are critical signaling proteins, and their mutations are found in approximately 30% of all human cancers. nih.gov These mutations often lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. nih.gov The interaction of active Ras with its downstream effector proteins, such as Raf, is a key step in these signaling pathways. nih.gov

Researchers have successfully used the rapalog approach to develop inhibitors of the Ras-Raf interaction. nih.gov By creating a library of macrocyclic compounds containing the FKBP-binding Dkb-Pip-D-homoPhe moiety fused to a variable peptide effector domain, they identified molecules that could disrupt this critical PPI. nih.gov Interestingly, some of these rapalogs were found to inhibit the Ras-Raf interaction even in the absence of FKBP, suggesting a direct binding to the Ras-Raf interface. nih.gov For instance, compound 12 from one such study demonstrated a binding affinity (KD) of 0.83 μM to K-Ras and an IC50 of 0.70 μM for the inhibition of the Ras-Raf interaction. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of drug candidates. For this compound-containing molecules, SAR studies have provided valuable insights into the chemical features that govern their biological effects.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The spatial arrangement of atoms can significantly impact how a molecule interacts with its biological target.

In the context of FKBP12-binding, the (R)-enantiomer of this compound (D-β-homoPhe) is a key component of the binding motif. nih.gov Studies comparing cyclic peptides containing either (R)-3-amino-5-phenylpentanoic acid or its (S)-enantiomer (L-β-homoPhe) have demonstrated the importance of this specific stereochemistry for high-affinity binding to FKBP12. nih.gov While compounds with both enantiomers could bind to FKBP12, the affinity varied, highlighting the stereochemical preference of the binding pocket. nih.gov

The critical role of stereochemistry is a recurring theme in medicinal chemistry. For example, in other classes of bioactive molecules, the R-configuration of a β-amino acid can be essential for binding to specific targets, with the S-enantiomer showing significantly reduced or altered activity.

Aromatic Ring Replacements and Substitutions

Modifications to the phenyl ring of this compound provide a means to fine-tune the physicochemical and pharmacological properties of the molecule. Replacing the phenyl ring with other aromatic or heteroaromatic systems, or introducing substituents onto the ring, can impact factors such as binding affinity, metabolic stability, and bioavailability.

For instance, the introduction of a methyl group on the phenyl ring, as in (S)-2-amino-5-(3-methylphenyl)pentanoic acid, creates a compound with distinct properties compared to its unsubstituted analog. smolecule.com The position of the methyl group can influence the molecule's interaction with its target. smolecule.com

In a broader context of phenyl-containing bioactive compounds, substitutions on the aromatic ring are a common strategy for optimization. For example, introducing a methoxy (B1213986) group can increase polarity and water solubility compared to a methyl group. Halogen substitutions, such as with fluorine, can enhance receptor affinity and improve anti-inflammatory activity. Electron-withdrawing groups like trifluoromethyl can increase metabolic stability and membrane permeability, which is beneficial for developing anticancer agents. These principles of aromatic ring modification are applicable to the optimization of derivatives of this compound for various therapeutic applications.

Side Chain Modifications and their Impact on Efficacy

In the realm of advanced medicinal chemistry, the strategic modification of a lead compound's side chains is a cornerstone of optimizing therapeutic efficacy. For derivatives of this compound, particularly its hydroxylated analog (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), side chain alterations have been extensively explored to enhance potency and selectivity against various enzymatic targets. These modifications often occur within the larger peptide or peptidomimetic scaffold into which the AHPPA core is incorporated.

Impact of the Phenylalkyl Side Chain on Renin Inhibition

A foundational study in the exploration of AHPPA's therapeutic potential involved its incorporation into renin inhibitors. Renin is an aspartic protease that plays a critical role in the regulation of blood pressure. The efficacy of AHPPA-containing peptide inhibitors was compared to that of analogous peptides containing statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).

In a series of synthetic octapeptide inhibitors, the replacement of statine with AHPPA at the P1P1' position resulted in a notable decrease in inhibitory potency. nih.gov The AHPPA-containing inhibitors were found to be several-fold less potent than their statine-containing counterparts. nih.gov This difference in efficacy is attributed to steric hindrance between the phenyl ring of the AHPPA residue and the S1 subsite of the human renin active site. nih.gov Molecular modeling suggests that this steric clash induces a shift in the peptide backbone, leading to a less optimal binding conformation. nih.gov

Inhibitor CoreTargetIC50Key Finding
StatineReninMore PotentIsobutyl side chain fits well into the S1 subsite.
AHPPAReninLess Potent (several-fold)Phenyl ring of the side chain causes steric conflict with the S1 subsite. nih.gov

Modifications in the Context of HIV Protease Inhibition

The AHPPA scaffold has been a valuable component in the design of inhibitors targeting the human immunodeficiency virus (HIV) protease, an enzyme essential for viral replication. In this context, "side chain modifications" refer to alterations of the amino acid residues and terminal groups surrounding the AHPPA core within the inhibitor.

Systematic modifications of an HIV protease inhibitor featuring a central AHPPA unit have led to the development of a novel series of potent antiviral agents. acs.org Researchers discovered that modifications at the carboxy terminus, particularly the introduction of a (1S,2R)-1-amino-2-hydroxyindan moiety at the P2' position, yielded compounds with substantial oral bioavailability. acs.org Further optimization, such as placing an L-tert-leucine at the P2 position, resulted in an inhibitor with high antiviral activity (IC50 = 250 nM). acs.org

A combinatorial library approach was also used to explore a wide range of side chain modifications. avcr.cz In this study, AHPPA (referred to as phenylstatine or Pst) was one of five peptide bond mimetics used as the core structure. avcr.cz By varying the two amino acid building blocks (Aa1 and Aa2) C-terminal to the AHPPA mimic, inhibitors with picomolar affinity for both wild-type and drug-resistant HIV protease strains were identified. avcr.cz

AHPPA-Containing Inhibitor ModificationTargetActivity (Ki or IC50)Key Finding
L-tert-leucine at P2, (1S,2R)-1-amino-2-hydroxyindan at P2'HIV-1 ProteaseIC50 = 250 nMCombination of specific side chains enhances antiviral activity and pharmacokinetic profile. acs.org
Combinatorial variations at Aa1 and Aa2 positionsWild-Type HIV ProteaseKi = 46 pMSpecific amino acid combinations distal to the AHPPA core are crucial for high-affinity binding. avcr.cz
Combinatorial variations at Aa1 and Aa2 positionsMulti-Drug Resistant HIV ProteaseKi = 390 pMThe AHPPA core can be part of inhibitors that are potent against resistant viral strains. avcr.cz

Efficacy Against Other Proteases: The Case of MMP12

The utility of the AHPPA structural motif extends beyond viral and cardiovascular targets. The natural product stictamide A, a peptide isolated from a lichen species, contains an AHPPA subunit and has demonstrated inhibitory activity against matrix metalloproteinase-12 (MMP12). nih.gov MMP12 is an enzyme implicated in tissue remodeling and inflammatory diseases.

Stictamide A was found to inhibit MMP12 with an IC50 value of 2.3 µM and a Ki of 4.9 µM. nih.gov Notably, it showed selectivity for MMP12 over other related matrix metalloproteinases like MMP2 and MMP9, against which it was significantly less potent (IC50 values of 37 µM and 65 µM, respectively). nih.gov This finding highlights that the specific arrangement of side chains and peptide bonds surrounding the AHPPA core in stictamide A confers selective inhibitory activity. nih.gov

CompoundTargetIC50KiKey Finding
Stictamide AMMP122.3 µM4.9 µMThe natural product scaffold containing AHPPA shows selective inhibition of MMP12. nih.gov
Stictamide AMMP237 µM-Demonstrates significantly lower potency against related MMPs. nih.gov
Stictamide AMMP965 µM-Demonstrates significantly lower potency against related MMPs. nih.gov

Derivatives of (R)-3-amino-5-phenylpentanoic acid have also been investigated as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase, which is a key target for antiviral therapies against HCV. hilarispublisher.com

Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 3-Amino-5-phenylpentanoic acid, these techniques have been instrumental in identifying its potential as an inhibitor for various enzymes.

For instance, derivatives of this compound have been investigated as inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. nih.gov Molecular docking simulations have shown that these compounds can fit into the active site of Mpro, forming key interactions with amino acid residues. nih.gov These interactions often include hydrogen bonds and hydrophobic contacts, which are crucial for stabilizing the ligand-protein complex. nih.gov

The general workflow for such studies involves:

Preparation of Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). nih.gov The structure of this compound or its derivatives is built and optimized using computational chemistry software. chemcomp.com

Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the most favorable binding pose of the ligand within the protein's active site. nih.gov

Analysis of Interactions: The resulting docked complexes are analyzed to identify the specific interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov

To further validate the stability of these interactions, molecular dynamics (MD) simulations are often performed. frontiersin.org These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the ligand-protein complex. frontiersin.org

Table 1: Key Interactions of a Statine-Based Peptidomimetic with SARS-CoV-2 Mpro

Interacting Residue of MproType of Interaction
Cys145Putative Hydrogen Bond
His41Hydrophobic Interaction
Met49Hydrophobic Interaction
Met165Hydrophobic Interaction
Glu166Putative Hydrogen Bond

This table is a representative example based on findings for statine-based peptidomimetics, which share a structural core with derivatives of this compound. nih.gov

Quantum Chemical Analysis and Conformational Studies

Quantum chemical analysis provides a deeper understanding of the electronic structure and properties of this compound. These methods can be used to calculate various molecular properties, such as charge distribution, molecular orbitals, and vibrational frequencies. mdpi.com This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets.

Conformational analysis is another critical aspect, as the three-dimensional shape of the molecule dictates its biological activity. This compound is a flexible molecule with several rotatable bonds. Computational methods are employed to explore the different possible conformations and identify the low-energy, and therefore more populated, structures. researchgate.net These studies have revealed that the conformation of β-amino acids like this compound can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net

Prediction of Biological Activity and Selectivity

Computational approaches are increasingly used to predict the biological activity and selectivity of compounds before they are synthesized and tested in the lab. For derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com

For example, derivatives of (R)-3-amino-5-phenylpentanoic acid have been identified as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase. hilarispublisher.comresearchgate.net Computational models can help in designing new derivatives with improved potency and selectivity for this target. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net

Analysis of Enantiomeric Comparisons in Biological Interactions

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule exists as two enantiomers, (R)-3-amino-5-phenylpentanoic acid and (S)-3-amino-5-phenylpentanoic acid. These enantiomers can exhibit significantly different interactions with chiral biological macromolecules like proteins and enzymes.

For example, studies have shown that the (R)-enantiomer of certain 3-amino acid derivatives is active against specific biological targets. hilarispublisher.com The differential activity of enantiomers is often due to the specific three-dimensional arrangement of functional groups, which allows for a better fit and more favorable interactions with the binding site of the target protein for one enantiomer over the other.

The separation and analysis of these enantiomers are often achieved using chiral chromatography techniques. researchgate.net Computational modeling can also be used to understand the basis for the observed enantioselectivity by simulating the interactions of both enantiomers with the target protein. These studies have highlighted the importance of considering stereochemistry in the design of new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies in Research on 3 Amino 5 Phenylpentanoic Acid

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and purification of 3-amino-5-phenylpentanoic acid from reaction mixtures and for the critical assessment of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing this compound. Reversed-phase HPLC is commonly used for purification and purity assessment. si.eduplos.org For the crucial task of separating enantiomers and determining enantiomeric excess (ee), chiral HPLC is the method of choice. This involves the use of chiral stationary phases (CSPs) that can differentiate between the stereoisomers.

Direct analysis of underivatized amino acid enantiomers is possible on CSPs based on macrocyclic glycopeptides, such as teicoplanin. researchgate.net These columns are compatible with a range of mobile phases, including aqueous and organic mixtures, making them suitable for polar and ionic compounds like amino acids. For instance, the Chirobiotic T column, which utilizes teicoplanin, has been successfully employed for resolving various amino acid enantiomers. researchgate.net The separation mechanism on such columns can be influenced by the mobile phase composition, with retention and selectivity often showing a "U-shaped" relationship with the concentration of the organic modifier.

In specific applications, derivatization may be performed to enhance separation or detection. For example, the optical purity of a related compound, (3S)-hydroxy-5-phenylpentanoic acid, was determined by HPLC after converting it to its methyl ester. mdpi.comresearchgate.net

Below is a table summarizing typical chiral HPLC conditions reported for the analysis of phenylpentanoic acid derivatives and related amino acids.

Parameter Condition 1 Condition 2 Condition 3
Column Chiralcel OJ-HChirobiotic TAPEX Octadecyl (with chiral derivatization)
Mobile Phase Isopropanol/Hexane (30/70)Methanol/Water/Formic AcidAcetonitrile/Water with 0.1% TFA (gradient)
Flow Rate 1.0 mL/minNot Specified0.8 mL/min
Detection Not SpecifiedNot SpecifiedUV
Application Enantiomeric excess of (S)-3-hydroxy-5-phenylpentanoic acid methyl esterDirect separation of underivatized amino acid enantiomersAnalysis of (R)-3-amino-5-phenylpentanoic acid derivatives
Reference mdpi.com researchgate.net u-szeged.hu

Spectroscopic Methods for Structural Elucidation (e.g., NMR for stereochemical characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the planar structure and relative stereochemistry of molecules like this compound. nih.gov When this amino acid is part of a larger molecule, such as a peptide, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing the connectivity of the atoms. si.edunih.gov For instance, in the structure elucidation of Tasiamide B, a peptide containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, HMBC correlations were key to identifying the fragment. si.edu

Furthermore, ¹H NMR spectroscopy can be a surprisingly simple yet effective method for determining the relative stereochemistry of related γ-amino-β-hydroxy acids (statine units). nih.gov Researchers have noted that the chemical shifts and, more importantly, the coupling constants of the α-methylene protons (the CH₂ group adjacent to the carboxylic acid) are diagnostic of the relative configuration (syn vs. anti) of the vicinal chiral centers. si.edunih.gov For the anti diastereomer, the downfield proton of the α-methylene group typically shows a large vicinal coupling constant to the proton on the adjacent chiral carbon, whereas for the syn diastereomer, this coupling is small. nih.gov This NMR-based method allows for configurational assignment without the need for chemical degradation or derivatization. nih.gov

The following table includes representative ¹H NMR data for a related compound, (S)-3-hydroxy-5-phenylpentanoic acid, which illustrates the type of information obtained from such analyses.

Nucleus Chemical Shift (δ) in DMSO-d₆ Multiplicity & Coupling Constants (J)
Aromatic H7.28t, J = 7.4 Hz
Aromatic H7.23–7.08m
H3 (CH-OH)3.82m
H2 (CH₂)2.36dd, J = 14.8, 5.0 Hz
H2 (CH₂)2.27dd, J = 14.8, 8.0 Hz
H4 (CH₂)2.51, 2.37m
H5 (CH₂)1.67–1.63m
Reference mdpi.com

Mass Spectrometry for Metabolite Profiling and Stability Studies

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and its derivatives and for studying their metabolic fate and stability. acdlabs.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides precise mass measurements, allowing for the determination of the molecular formula. acdlabs.commdpi.com

In the context of metabolite profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify and quantify metabolites in complex biological matrices like plasma or urine. nih.govmdpi.com Although direct metabolite profiling studies for this compound are not detailed in the provided context, the methodologies are well-established. Such studies involve sample extraction, chromatographic separation, and MS/MS analysis, where parent ions are fragmented to produce a characteristic pattern of daughter ions, confirming the metabolite's identity. nih.govresearchgate.net

Predicted mass spectrometry data for the parent compound is shown below.

Adduct Predicted m/z Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺194.11756144.4
[M+Na]⁺216.09950149.3
[M-H]⁻192.10300145.7
Reference uni.lu

Fluorescence-Based Assays for Binding and Interaction Studies (e.g., Fluorescence Anisotropy)

Fluorescence-based assays are powerful tools for investigating the binding of this compound, typically as part of a larger ligand, to its biological targets. nih.govnih.gov Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a particularly useful technique for measuring protein-ligand interactions in solution. researchgate.netcam.ac.uk

The principle of FA is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled ligand tumbles rapidly in solution, leading to the emission of depolarized light when excited with plane-polarized light. researchgate.net Upon binding to a much larger protein, the tumbling rate of the ligand slows dramatically, resulting in an increase in the polarization (or anisotropy) of the emitted light. researchgate.netcam.ac.uk

This change in anisotropy can be used to quantify the binding affinity (e.g., dissociation constant, Kₑ) between the ligand and the protein. In a competition assay format, an unlabeled compound can be tested for its ability to displace the fluorescent ligand from the protein, causing a decrease in fluorescence anisotropy. This allows for the screening and characterization of potential inhibitors. nih.govnih.gov

A notable example involves a synthetic cyclic peptide containing (R)-3-amino-5-phenylpentanoic acid (D-β-homoPhe) designed to bind to the FK506-binding protein 12 (FKBP12). nih.gov A fluorescence polarization competition assay was used to test the binding of a library of these peptides. In the assay, the unlabeled peptides competed with a known, fluorescein-labeled ligand for binding to FKBP12, and the resulting decrease in fluorescence anisotropy was measured to determine the inhibitory concentration (IC₅₀). nih.gov

Assay Type Principle Application Example Measured Parameter
Fluorescence Anisotropy (FA) Competition AssayAn unlabeled ligand competes with a fluorescently labeled ligand for binding to a target protein, causing a decrease in fluorescence polarization.Determining the binding affinity of cyclic peptides containing (R)-3-amino-5-phenylpentanoic acid to FKBP12.IC₅₀, Kₑ
Reference nih.govresearchgate.net nih.gov nih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Derivatizations for Enhanced Bioactivity

The core structure of 3-Amino-5-phenylpentanoic acid serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. chemimpex.com By modifying the amino or carboxylic acid groups, or by introducing various substituents onto the phenyl ring, chemists can fine-tune the molecule's properties to achieve desired therapeutic effects. chemimpex.com Protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are commonly used during peptide synthesis to enhance stability and facilitate the creation of complex peptide chains. chemimpex.comchemimpex.com These derivatizations are crucial in drug development, particularly for neurological disorders, by allowing for the modification of bioactive compounds to improve their efficacy and selectivity. chemimpex.comchemimpex.com

For instance, derivatives of (R)-3-amino-5-phenylpentanoic acid have been investigated as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key target for antiviral therapies. hilarispublisher.comu-szeged.huresearchgate.net The extended carbon chain of this amino acid, when compared to similar structures, may provide greater flexibility and alter binding kinetics with enzymatic or receptor targets. The exploration of such analogs is a vibrant area of research aimed at discovering new and more potent therapeutic agents.

Applications in Targeted Drug Delivery Systems

The incorporation of this compound and its derivatives into targeted drug delivery systems is a promising strategy to enhance the precision of treatments for diseases like cancer. chemimpex.com Bioconjugation techniques, which involve linking biomolecules to the amino acid, can facilitate the targeted delivery of therapeutic agents to specific cells or tissues. chemimpex.com This approach can improve treatment efficacy while minimizing off-target effects.

Furthermore, the compound and its analogs are being explored for their potential role in creating liposomes and other nanocarriers that can selectively transport drugs to specific organs. epo.org The ability to attach targeting moieties, such as antibodies or ligands for cell surface receptors, to these delivery systems could revolutionize how various diseases are treated. epo.org The development of such systems is a key focus of ongoing research. chemscene.com

Table 1: Investigated Applications of this compound Derivatives

Research Area Derivative/Application Investigated For
Antiviral Therapy (R)-3-amino-5-phenylpentanoic acid derivatives Hepatitis C virus (HCV) NS5B polymerase inhibitors hilarispublisher.comu-szeged.huresearchgate.net
Drug Delivery Bioconjugates Targeted cancer therapies chemimpex.com
Drug Delivery Liposomal formulations Enhanced targeted drug delivery epo.org
Immunomodulation Peptides containing this compound Immunomodulatory activity epo.org
Interleukin-1 Receptor Antagonism Peptides containing this compound Treatment of IL-1 related diseases google.com
Interleukin-23 Receptor Antagonism Peptides containing this compound Treatment of autoimmune and inflammatory disorders google.com.pg

Integration into Advanced Biomaterials for Tissue Engineering and Regenerative Medicine

The properties of this compound and its derivatives make them suitable for integration into advanced biomaterials. chemimpex.com Specifically, their use in the development of hydrogels for tissue engineering and regenerative medicine is an area of active exploration. chemimpex.com Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix of tissues, providing a scaffold for cell growth and tissue repair.

The ability to incorporate bioactive molecules like this compound into these biomaterials could enhance their functionality. For example, peptides containing this amino acid could be designed to promote cell adhesion, proliferation, and differentiation, thereby accelerating the healing process. The development of such "smart" biomaterials holds significant promise for the future of regenerative medicine.

Exploration of Neurobiological and Metabolic Pathways

Researchers are utilizing (R)-3-Amino-5-phenylpentanoic acid to investigate neurobiological and metabolic pathways. chemimpex.com Its ability to cross the blood-brain barrier makes it a valuable tool for studying mechanisms of action and potential therapeutic effects in the central nervous system. chemimpex.com It is used in biochemical studies to understand the role of beta-amino acids in biological systems, particularly their influence on enzyme activity and metabolic pathways.

The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Its structural similarity to natural amino acids allows it to interact with various biological targets, potentially modulating neurotransmitter systems. This makes it a candidate for further exploration in the development of neuroprotective strategies. chemimpex.com

Uncovering New Enzyme Inhibitors

A significant area of research focuses on the potential of this compound and its derivatives to act as enzyme inhibitors. chemimpex.com This is a crucial aspect of drug discovery, as enzyme inhibition can be a powerful mechanism for treating a wide range of diseases. chemimpex.com For example, derivatives of (R)-3-amino-5-phenylpentanoic acid have been identified as potential inhibitors of HCV NS5B polymerase, an enzyme essential for the replication of the hepatitis C virus. hilarispublisher.comu-szeged.huresearchgate.net

The extended aliphatic chain of (R)-3-Amino-5-phenylpentanoic acid is thought to contribute to its inhibitory activity by potentially enhancing its flexibility and altering its binding kinetics within the active sites of enzymes. The ongoing search for novel enzyme inhibitors based on this scaffold could lead to the development of new treatments for viral infections and other diseases.

Challenges and Opportunities in Translational Research

Translating the promising preclinical findings of this compound and its derivatives into clinical applications presents both challenges and opportunities. A major hurdle is the need for efficient and scalable synthetic routes to produce these compounds with high purity. While various methods are being developed, further optimization is required to make them commercially viable.

Another challenge lies in fully understanding the long-term effects and potential toxicity of these compounds in living organisms. Rigorous preclinical and clinical trials will be necessary to establish their safety and efficacy profiles.

Despite these challenges, the opportunities are vast. The versatility of the this compound scaffold allows for the creation of a diverse library of compounds with a wide range of biological activities. chemimpex.comchemimpex.com Continued research in this area could lead to the development of novel therapeutics for a variety of conditions, from viral infections and cancer to neurological disorders and the need for advanced biomaterials. The collaborative efforts of chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this intriguing class of molecules.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-phenylpentanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is a robust method for synthesizing enantiomerically pure this compound derivatives. For example, cyclic peptides incorporating this compound as a D-β-homoPhe residue were synthesized using SPPS with an invariant glutamine residue for backbone cyclization and solid-support anchoring . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis, coupled with circular dichroism (CD) spectroscopy to confirm absolute configuration. Retrosynthetic analysis using databases like PubChem and Reaxys can identify precursor availability and feasible reaction pathways (e.g., coupling protected amino acid derivatives with phenyl-containing intermediates) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm backbone structure and phenyl group substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW: ~235.3 g/mol for the free acid form) and detect impurities .
  • Melting Point (mp): Compare observed mp (e.g., 224–228°C for structurally similar 3-Amino-3-(4-fluorophenyl)propionic acid) to literature values to assess crystallinity .
  • Solubility Testing: Evaluate in polar (water, DMSO) and nonpolar solvents (ethyl acetate) to guide formulation for biological assays .

Advanced Research Questions

Q. How can this compound be integrated into structure-activity relationship (SAR) studies for protein-ligand interactions?

Methodological Answer: In SAR studies, this compound serves as a β-amino acid surrogate to modulate peptide backbone flexibility and binding affinity. For FKBP12-binding cyclic peptides, substituting α-amino acids with this compound (D-β-homoPhe) increased binding affinity by ~30-fold compared to unmodified macrocycles. Key steps include:

  • Molecular Docking: Use software like AutoDock to predict interactions between the phenyl group and hydrophobic pockets in FKBP12 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to compare analogs .
  • Data Cross-Validation: Align computational predictions with experimental IC50/Ki values from competitive binding assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

  • Solvent Standardization: Use deuterated solvents (D2O, DMSO-d6) consistently across experiments .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Spiking Experiments: Add authentic standards (e.g., commercial 3-Amino-4-methylpentanoic acid) to confirm peak assignments .
  • Dynamic Light Scattering (DLS): Detect aggregation phenomena that may distort spectral data .

Q. How can researchers optimize the stability of this compound in long-term storage?

Methodological Answer: Stability optimization requires:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis/oxidation .
  • Accelerated Degradation Studies: Use thermal stress (40–60°C) and HPLC-MS to identify degradation products (e.g., deamination or phenyl ring oxidation) .
  • Excipient Screening: Add stabilizers like trehalose or mannitol to aqueous formulations to reduce aggregation .

Q. What analytical methods validate the enantiomeric excess (ee) of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Derivatization: React with Marfey’s reagent (FDAA) and analyze via reversed-phase HPLC to separate diastereomers .
  • Chiral Stationary Phases: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients for direct ee quantification .
  • Computational Modeling: Compare experimental CD spectra with density functional theory (DFT)-predicted spectra for stereochemical validation .

Q. How does the incorporation of this compound impact peptide proteolytic stability?

Methodological Answer: β-amino acids like this compound resist enzymatic degradation by disrupting protease recognition. To assess stability:

  • In Vitro Protease Assays: Incubate peptides with trypsin/chymotrypsin and monitor degradation via LC-MS over 24–48 hours .
  • Pharmacokinetic (PK) Studies: Compare half-life (t1/2) of β-amino acid-containing peptides vs. α-amino acid analogs in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-phenylpentanoic acid
Reactant of Route 2
3-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.